molecular formula C11H8Cl2N2O3 B1398548 Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate CAS No. 1053656-34-0

Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate

Cat. No. B1398548
M. Wt: 287.1 g/mol
InChI Key: YSZRWQDAUWLLJD-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate, commonly known as EDCPC, is a synthetic compound derived from the oxadiazole family. It is used as a reagent in organic synthesis and as an intermediate in pharmaceuticals and agrochemicals. EDCPC has been studied extensively over the years, and its chemical and biological properties have been elucidated.

Scientific Research Applications

Heterocyclic Chemistry and New Drug Development

1,3,4-Oxadiazole compounds, including Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate, are pivotal in medicinal chemistry due to their structural significance and pharmacological diversity. These compounds serve as bioisosteres for carboxylic acids, carboxamides, and esters, offering a broad spectrum of applications ranging from antiviral, analgesic, and anti-inflammatory to antitumor activities. Their structural utility extends beyond pharmacology, finding relevance in materials science as polymers, luminescent materials, and corrosion inhibitors (Rana, Salahuddin, & Sahu, 2020).

Biologically Oriented Synthesis

Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate exemplifies the significance of 1,3,4-oxadiazole derivatives in biologically oriented drug synthesis (BIODS). These compounds are synthesized using principles of combinatorial chemistry to yield derivatives with a wide range of biological activities, including antitumor, antifungal, antituberculous, antimalarial, and antibacterial properties. Their versatility in synthesis and biological applications highlights their potential as precursors for BIODS (Karpenko, Panasenko, & Knysh, 2020).

Metal-Ion Sensing Applications

The structural features of 1,3,4-oxadiazole derivatives facilitate their use in developing chemosensors for metal-ion detection. These molecules exhibit high photoluminescent quantum yield, thermal and chemical stability, and possess potential coordination sites (N and O donor atoms), making them suitable for selective metal-ion sensing. The versatility of these compounds supports their application in analytical chemistry, particularly in the development of fluorescent frameworks for metal-ion sensors (Sharma, Om, & Sharma, 2022).

properties

IUPAC Name

ethyl 3-(3,4-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O3/c1-2-17-11(16)10-14-9(15-18-10)6-3-4-7(12)8(13)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZRWQDAUWLLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201187887
Record name Ethyl 3-(3,4-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate

CAS RN

1053656-34-0
Record name Ethyl 3-(3,4-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(3,4-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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